molecular formula C14H26O2 B075096 3,8-Decanedione, 2,2,9,9-tetramethyl- CAS No. 1490-36-4

3,8-Decanedione, 2,2,9,9-tetramethyl-

Cat. No. B075096
CAS RN: 1490-36-4
M. Wt: 226.35 g/mol
InChI Key: WQWLTXSXTAAZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Decanedione, 2,2,9,9-tetramethyl- is a chemical compound that is commonly known as muscone. It is a musk odorant that is used in perfumes and fragrances due to its strong and long-lasting scent. Muscone is a cyclic ketone that is synthesized from muscone precursors.

Mechanism Of Action

Muscone exerts its effects through a variety of mechanisms. It has been shown to inhibit the activity of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Muscone also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Muscone has been found to modulate the activity of multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Biochemical And Physiological Effects

Muscone has a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are both involved in the development of many diseases. Muscone has been shown to improve cognitive function and memory in animal models. It has also been found to have analgesic effects and to reduce the severity of neuropathic pain.

Advantages And Limitations For Lab Experiments

Muscone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Muscone has a strong and long-lasting scent, which makes it useful for olfactory experiments. However, muscone has some limitations for lab experiments. It is a relatively expensive compound that is difficult to obtain in large quantities. Muscone also has a strong odor that can interfere with other experiments.

Future Directions

There are several future directions for the study of muscone. Muscone has potential applications in the treatment of cancer, neurodegenerative disorders, and other diseases. Future research should focus on the development of muscone analogs that have improved pharmacological properties. The mechanism of action of muscone should also be further elucidated to identify new therapeutic targets. Finally, the potential toxicological effects of muscone should be investigated to ensure its safety for human use.
Conclusion:
In conclusion, muscone is a cyclic ketone that is synthesized from muscone precursors. It has been extensively studied for its scientific research application, including its anti-inflammatory, anti-cancer, and neuroprotective properties. Muscone exerts its effects through a variety of mechanisms, including the inhibition of inflammatory cytokines and the activation of the Nrf2 pathway. Muscone has a variety of biochemical and physiological effects, including reducing inflammation and oxidative stress and improving cognitive function and memory. Muscone has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of muscone analogs and the identification of new therapeutic targets.

Synthesis Methods

Muscone is synthesized from muscone precursors that are extracted from musk deer glands. The synthesis of muscone involves the oxidation of muscone precursors through a series of chemical reactions. The first step in the synthesis of muscone is the isolation of muscone precursors from musk deer glands. The muscone precursors are then oxidized using a variety of chemical reagents, such as potassium permanganate or chromium trioxide, to produce muscone.

Scientific Research Applications

Muscone has been extensively studied for its scientific research application. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Muscone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to protect neurons from damage caused by oxidative stress. Muscone has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

1490-36-4

Product Name

3,8-Decanedione, 2,2,9,9-tetramethyl-

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2,2,9,9-tetramethyldecane-3,8-dione

InChI

InChI=1S/C14H26O2/c1-13(2,3)11(15)9-7-8-10-12(16)14(4,5)6/h7-10H2,1-6H3

InChI Key

WQWLTXSXTAAZEJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CCCCC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)CCCCC(=O)C(C)(C)C

synonyms

2,2,9,9-Tetramethyl-3,8-decanedione

Origin of Product

United States

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